

# GSK256066 versus cilomilast efficacy and side effects

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Efficacy and Side Effects of **GSK256066** and Cilomilast for Researchers

In the landscape of drug development for chronic obstructive pulmonary disease (COPD), phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising therapeutic class. This guide provides a detailed comparison of two such inhibitors: **GSK256066**, a potent inhaled selective PDE4 inhibitor, and cilomilast, an orally administered second-generation PDE4 inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective efficacy, side effect profiles, mechanisms of action, and the experimental designs of key clinical studies.

### **Mechanism of Action**

Both **GSK256066** and cilomilast exert their therapeutic effects by inhibiting the PDE4 enzyme. PDE4 is the predominant phosphodiesterase in inflammatory cells, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels have a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle.[1][2]

**GSK256066** is an exceptionally potent and selective inhibitor of all four PDE4 isoforms (A, B, C, and D) and is designed for inhaled delivery to target the lungs directly, thereby minimizing systemic exposure.[3][4][5]



Cilomilast is an orally active PDE4 inhibitor with a degree of selectivity for the PDE4D subtype. [6][7] This selectivity has been suggested to contribute to its gastrointestinal side effect profile. [7][8]

## **Efficacy**

## **Preclinical and In Vitro Potency**

**GSK256066** has demonstrated exceptional potency in preclinical studies. In vitro, it is a slow and tight binding inhibitor of PDE4B with an apparent IC50 of 3.2 pM, making it significantly more potent than cilomilast (IC50 of 74 nM).[4][5] **GSK256066** also potently inhibited tumor necrosis factor-alpha (TNF- $\alpha$ ) production from human peripheral blood monocytes with an IC50 of 0.01 nM, compared to 389 nM for cilomilast.[4][5]

### **Clinical Efficacy**

**GSK256066** has been evaluated in early-phase clinical trials for asthma and COPD. In a study on mild asthmatics, inhaled **GSK256066** significantly attenuated both the early and late asthmatic responses to allergen challenge.[9][10] A Phase IIa study in patients with moderate COPD showed that while the drug was well-tolerated, there were no statistically significant changes in inflammatory markers in induced sputum and blood.[11][12] However, there was a trend towards an increase in post-bronchodilator FEV1.[11][12]

Cilomilast underwent a more extensive clinical development program, including several Phase III trials for COPD.[1][11][13] Phase II studies showed that cilomilast could produce statistically significant increases in trough FEV1.[11] However, the results from the Phase III studies were largely disappointing, showing only a modest improvement in FEV1 (a difference of 24-44 mL compared to placebo over 24 weeks) and failing to consistently meet the primary endpoints for improving lung function and quality of life.[13][14] Ultimately, the development of cilomilast was discontinued due to its unfavorable risk-benefit profile.

### **Data Presentation**

**Table 1: Comparative Efficacy Data** 



| Parameter                                                   | GSK256066                                                 | Cilomilast                                                          | Reference        |
|-------------------------------------------------------------|-----------------------------------------------------------|---------------------------------------------------------------------|------------------|
| Mechanism                                                   | Inhaled, potent,<br>selective pan-PDE4<br>inhibitor       | Oral, selective PDE4D inhibitor                                     | [3][4][6][7]     |
| In Vitro Potency<br>(IC50)                                  | 3.2 pM (PDE4B)                                            | 74 nM                                                               | [4][5]           |
| Anti-inflammatory<br>Potency (IC50 for<br>TNF-α inhibition) | 0.01 nM                                                   | 389 nM                                                              | [4][5]           |
| Clinical Efficacy<br>(COPD)                                 | Trend for increased post-bronchodilator FEV1 in Phase IIa | Modest improvement<br>in FEV1 (24-44 mL vs<br>placebo) in Phase III | [11][12][13][14] |

### **Side Effects**

A key differentiator between **GSK256066** and cilomilast is their side effect profiles, largely influenced by their route of administration and selectivity.

**GSK256066**, being an inhaled therapy, is designed to minimize systemic side effects. Clinical studies have shown it to be well-tolerated, with a low incidence of gastrointestinal adverse events.[2][11][12] The most frequently reported adverse event was nasopharyngitis.[11]

Cilomilast, administered orally, is associated with a significant incidence of gastrointestinal side effects, including nausea, diarrhea, and abdominal pain.[7][15] These side effects were dose-limiting and a major factor in the high withdrawal rates seen in clinical trials and the eventual cessation of its development.[15]

## **Table 2: Comparative Side Effect Profiles**



| Side Effect Profile              | GSK256066                                           | Cilomilast                                                | Reference       |
|----------------------------------|-----------------------------------------------------|-----------------------------------------------------------|-----------------|
| Route of Administration          | Inhaled                                             | Oral                                                      | [3][6]          |
| Gastrointestinal Side<br>Effects | Low incidence, similar to placebo                   | High incidence<br>(nausea, diarrhea)                      | [7][11][12][15] |
| Most Common<br>Adverse Event     | Nasopharyngitis                                     | Nausea, Diarrhea                                          | [7][11]         |
| Development Status               | Development appears<br>to have been<br>discontinued | Discontinued due to poor side effect profile and efficacy | [1][16]         |

# Experimental Protocols GSK256066 Phase IIa COPD Study (NCT00549679)

This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11]

- Participants: 104 patients with moderate COPD.
- Intervention: Patients were randomized to receive inhaled GSK256066 at doses of 25 μg or 87.5 μg, or a placebo, once daily for 28 days.
- Primary Endpoint: Safety and tolerability.
- Secondary Endpoints: Changes in inflammatory markers in induced sputum and blood, lung function (spirometry, body plethysmography, impulse oscillometry), and pharmacokinetics.

### Cilomilast Phase III COPD Studies

Several pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies of similar design were conducted.[11][13]

- Participants: Patients with COPD who were poorly reversible to inhaled salbutamol.
- Run-in Period: A 4-week single-blind placebo run-in period.



- Intervention: Eligible patients were randomized to receive oral cilomilast (15 mg twice daily) or placebo for 24 weeks.[11][13][15]
- Primary Efficacy Endpoints: Change from baseline in trough FEV1 and change from baseline in the total score of the St. George's Respiratory Questionnaire (SGRQ).[11][13][15]
- Key Secondary Endpoint: Incidence rate of COPD exacerbations.[15]

## **Mandatory Visualization**





Figure 1: PDE4 Inhibition Signaling Pathway

Click to download full resolution via product page

Caption: PDE4 Inhibition Signaling Pathway





Figure 2: Typical Clinical Trial Workflow for COPD

Click to download full resolution via product page

Caption: Typical Clinical Trial Workflow for COPD

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. An update and appraisal of the cilomilast Phase III clinical development programme for chronic obstructive pulmonary disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 9. The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma PMC [pmc.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. An update and appraisal of the cilomilast Phase III clinical development programme for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and tolerability of the inhaled phosphodiesterase 4 inhibitor GSK256066 in moderate COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The efficacy and safety of cilomilast in COPD PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cilomilast for COPD: results of a 6-month, placebo-controlled study of a potent, selective inhibitor of phosphodiesterase 4 PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PDE Inhibition for COPD Therapy | Journal of the COPD Foundation [journal.copdfoundation.org]
- To cite this document: BenchChem. [GSK256066 versus cilomilast efficacy and side effects].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311713#gsk256066-versus-cilomilast-efficacy-and-side-effects]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com